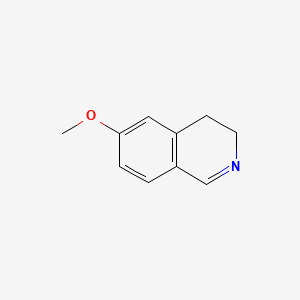

6-Methoxy-3,4-dihydroisoquinoline

説明

Historical Context and Significance of Dihydroisoquinoline Scaffolds in Chemical Sciences

The journey into the synthesis of dihydroisoquinolines is historically rooted in the late 19th century with the development of key cyclization reactions. The Bischler-Napieralski reaction, discovered in 1893, provides a method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride or phosphorus pentoxide. wikipedia.orgorganic-chemistry.orgorganicreactions.org This reaction has been a mainstay in the synthesis of this class of compounds. organic-chemistry.org

Another pivotal method is the Pictet-Spengler reaction, first reported in 1911, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. thermofisher.comorganicreactions.orgarkat-usa.org While this reaction primarily yields tetrahydroisoquinolines, these can be subsequently oxidized to the corresponding dihydroisoquinolines, highlighting a versatile pathway to this scaffold. The development of these and other synthetic strategies has been crucial for exploring the chemical space of isoquinoline (B145761) alkaloids and their derivatives. nih.govnih.gov

The significance of the dihydroisoquinoline scaffold lies in its prevalence in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. rsc.orgrsc.orgsemanticscholar.org This has made the dihydroisoquinoline nucleus a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. nih.govontosight.aimdpi.com

Scope and Academic Relevance of 6-Methoxy-3,4-dihydroisoquinoline Research

Research on this compound, while not as extensive as for some of its polysubstituted counterparts, is of academic interest primarily due to its role as a synthetic intermediate. Its structure, featuring a reactive imine functionality and an electron-donating methoxy (B1213986) group on the benzene (B151609) ring, makes it a versatile precursor for the construction of more complex molecular architectures.

Academic studies have explored its utility in the synthesis of various heterocyclic systems. For instance, it can serve as a building block for the preparation of substituted tetrahydroisoquinolines, which are core structures in many biologically active compounds. The presence of the methoxy group at the 6-position influences the electronic properties of the aromatic ring, which can in turn affect the reactivity and regioselectivity of its subsequent transformations. The academic relevance of this compound is thus tied to its potential in the development of novel synthetic methodologies and the synthesis of libraries of compounds for biological screening.

Classification within Heterocyclic Chemistry and Alkaloid Research

From a chemical classification standpoint, this compound is a bicyclic aromatic heterocyclic compound. It belongs to the broader family of isoquinolines, which are structural isomers of quinoline (B57606), both consisting of a benzene ring fused to a pyridine (B92270) ring. wikipedia.orgresearchgate.netslideshare.net Specifically, it is a partially hydrogenated derivative, containing an imine (C=N) double bond within the heterocyclic ring.

In the context of alkaloid research, isoquinoline alkaloids represent a large and diverse group of natural products derived from the amino acid tyrosine. rsc.orgwikipedia.org These are often categorized based on their structural complexity. While this compound itself is not typically found as a natural product, its core structure is a key component of many simple and complex isoquinoline alkaloids. Its role in alkaloid research is primarily that of a synthetic precursor or a model compound for studying the properties and reactions of the dihydroisoquinoline system. For example, the synthesis of analogs of naturally occurring alkaloids may proceed through a 6-methoxy-substituted dihydroisoquinoline intermediate. organicreactions.org

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are essential for its characterization and application in research.

| Property | Value |

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| Monoisotopic Mass | 161.08406 Da |

Table 1: Physicochemical Properties of this compound. uni.lu

Spectroscopic data is critical for the unambiguous identification of the compound. While specific, detailed spectra for this compound are not extensively published, data for closely related derivatives such as 6-Methoxy-1-methyl-3,4-dihydroisoquinoline provide valuable reference points.

| Spectroscopy | Data Reference |

| 1H NMR | Anomalous spectra have been noted for some dihydroisoquinolines, with line broadening observed for protons at C-1 and C-3. ias.ac.in For a 1-methyl derivative, characteristic signals would be expected for the aromatic, methoxy, and methylene (B1212753) protons. |

| 13C NMR | Data available for derivatives such as 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. nih.gov |

| Mass Spectrometry | GC-MS data is available for the 1-methyl derivative. nih.gov |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for the 1-methyl derivative. nih.gov |

Table 2: Spectroscopic Data References for this compound and related compounds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFKDDMFBSDICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-29-8 | |

| Record name | 14446-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxy 3,4 Dihydroisoquinoline and Its Derivatives

Established Classical Approaches

The classical syntheses of 3,4-dihydroisoquinolines have long been dominated by two name reactions: the Bischler-Napieralski cyclization and the Pictet-Spengler reaction. These methods have been instrumental in the development of isoquinoline (B145761) chemistry.

Bischler-Napieralski Cyclization and Mechanistic Variants

The Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines. nrochemistry.comorganic-chemistry.orgcutm.ac.in First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides using a dehydrating agent. wikipedia.orgjk-sci.com The reaction is particularly effective for arenes that are electron-rich, such as those containing a methoxy (B1213986) substituent, which activates the aromatic ring towards electrophilic attack. nrochemistry.comjk-sci.com

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed study, with two primary pathways proposed. nrochemistry.comwikipedia.org One mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization. nrochemistry.comwikipedia.org A second proposed pathway proceeds through a nitrilium ion intermediate prior to the cyclization step. nrochemistry.comwikipedia.org The prevailing mechanism is believed to be influenced by the specific reaction conditions and the nature of the starting materials. wikipedia.org

Common dehydrating agents, also known as condensing agents, used in this reaction include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nrochemistry.comorganic-chemistry.orgwikipedia.org For aromatic rings that lack strong electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ is often the most effective. wikipedia.orgjk-sci.com A significant side reaction that can occur is a retro-Ritter reaction, leading to the formation of styrene derivatives. This is considered evidence for the intermediacy of nitrilium salts. organic-chemistry.orgjk-sci.com

| Reagent/Conditions | Substrate Type | Product | Key Features |

| POCl₃, P₂O₅, ZnCl₂ | β-ethylamides of electron-rich arenes | 3,4-dihydroisoquinolines | Standard dehydrating agents for cyclization. organic-chemistry.org |

| P₂O₅ in refluxing POCl₃ | Substrates lacking electron-donating groups | 3,4-dihydroisoquinolines | More forceful conditions for less reactive substrates. wikipedia.orgjk-sci.com |

| Tf₂O, PPA | Phenethylcarbamates | 3,4-dihydroisoquinolines | Alternative reagents for different amide precursors. wikipedia.org |

| Oxalyl chloride-FeCl₃ | β-arylethylamides | 3,4-dihydroisoquinolines | A modified procedure to avoid the retro-Ritter side reaction. organic-chemistry.org |

Pictet-Spengler Reaction and Stereoselective Aspects

The Pictet-Spengler reaction, discovered in 1911, is another foundational method for the synthesis of isoquinoline scaffolds, specifically leading to tetrahydroisoquinolines which can be oxidized to dihydroisoquinolines. organicreactions.orgarkat-usa.org The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. cutm.ac.in Similar to the Bischler-Napieralski reaction, it is most efficient with electron-rich aromatic rings. cutm.ac.in

The mechanism proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. cutm.ac.in This intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Mannich-type reaction) to form the new carbon-carbon bond, followed by rearomatization to yield the tetrahydroisoquinoline product. cutm.ac.inorganicreactions.org

A significant advantage of the Pictet-Spengler reaction is the potential for stereoselectivity. When a chiral β-arylethylamine or a chiral carbonyl compound is used, the reaction can produce optically active tetrahydroisoquinolines. The generation of an asymmetric iminium intermediate is key to achieving high stereoselectivity. arkat-usa.org This has made the Pictet-Spengler reaction a valuable tool in the asymmetric synthesis of natural products and chiral ligands. The use of chiral Brønsted acids, such as those derived from BINOL, has also been shown to catalyze enantioselective Pictet-Spengler reactions. nih.gov

| Catalyst/Conditions | Reactants | Product | Stereochemical Outcome |

| Protic or Lewis Acids | β-arylethylamine and a carbonyl compound | Tetrahydroisoquinoline | Generally racemic unless a chiral reactant or catalyst is used. cutm.ac.in |

| Chiral Carbonyl Derivatives | β-arylethylamine | Optically active tetrahydroisoquinoline | Chirality is transferred from the carbonyl component. arkat-usa.org |

| Chiral BINOL-derived phosphoric acids | N-substituted aryl ethylamines and various aldehydes | Enantioenriched tetrahydroisoquinolines | Asymmetric induction through a chiral catalyst. nih.gov |

Modern Synthetic Strategies

While the classical methods remain prevalent, modern synthetic chemistry has introduced new strategies to improve the efficiency, atom economy, and regioselectivity of 6-methoxy-3,4-dihydroisoquinoline synthesis.

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. A one-pot method has been developed for the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride, a close derivative of the target compound. google.com This process starts with 3,4-dimethoxyphenethylamine and a formylation reagent. The resulting intermediate is then reacted with a solution containing oxalyl chloride, followed by a phosphotungstic acid-catalyzed ring closure. google.com This streamlined procedure can produce the final product with high purity (>99.0%) and in good yields (over 75%). google.com

| Starting Materials | Key Reagents | Product | Yield & Purity |

| 3,4-dimethoxyphenethylamine, ethyl formate | Oxalyl chloride, phosphotungstic acid | 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride | >75% yield, >99.0% purity. google.com |

Another modern approach involves the microwave-assisted synthesis of substituted isoquinolines. Microwave irradiation can significantly accelerate reaction times for both Bischler-Napieralski and Pictet-Spengler reactions, facilitating the rapid generation of compound libraries. organic-chemistry.org

Directed ortho-Lithiation Approaches for Regioselective Functionalization

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or t-butyllithium, and directs deprotonation to the adjacent ortho-position. wikipedia.orgsemanticscholar.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles, allowing for the precise installation of substituents. semanticscholar.org

In the context of isoquinoline synthesis, a methoxy group can serve as a moderate DMG. organic-chemistry.org The heteroatom of the DMG acts as a Lewis base, coordinating with the Lewis acidic lithium and facilitating the deprotonation of the nearest ortho-proton. wikipedia.org This method provides a highly regioselective alternative to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org While direct application to this compound itself is less common for the initial ring formation, DoM is a key strategy for the subsequent functionalization of the aromatic ring in pre-formed isoquinoline systems, allowing for the synthesis of more complex derivatives.

| Directing Group | Lithiating Agent | Intermediate | Electrophile |

| Methoxy (-OMe) | n-Butyllithium | ortho-lithiated anisole derivative | Various (e.g., aldehydes, ketones, CO₂) |

| Amide (-CONR₂) | n-Butyllithium | ortho-lithiated amide derivative | Various |

| Tertiary Amine (-NR₂) | n-Butyllithium | ortho-lithiated amine derivative | Various |

Cyclocondensation and Ritter Reactions in Dihydroisoquinoline Formation

Cyclocondensation reactions provide a versatile entry into the dihydroisoquinoline core. One such approach involves the treatment of 1,2-dimethoxybenzene with isobutylene oxide and a nitrile (RCN) in concentrated sulfuric acid. This tandem alkylation-cyclization procedure, which incorporates elements of a Ritter reaction, leads to the formation of 1-substituted-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines. rsc.org The Ritter reaction typically involves the reaction of a nitrile with a carbocation generated from an alcohol or alkene in the presence of a strong acid.

In a related strategy, 1-substituted-3-methyl-6-methoxy-7-(n-propoxy)-3,4-dihydroisoquinolines have been synthesized via the cyclocondensation of O-n-propyleugenol with various nitriles. researchgate.net These methods demonstrate the utility of building the isoquinoline ring system through the strategic combination of an aromatic precursor, a source of the C3 and C4 atoms, and a nitrile to install the C1 substituent and the nitrogen atom.

Asymmetric Synthesis and Enantioselective Reductions of Dihydroisoquinolines

The synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) is of significant interest due to their prevalence in a wide array of biologically active natural products and pharmaceuticals. rsc.org A primary strategy to achieve this involves the enantioselective reduction of the C=N double bond in precursor molecules like this compound and its 1-substituted derivatives. rsc.orgnih.gov This transformation introduces a crucial chiral center at the C1 position. Key methodologies include catalytic asymmetric transfer hydrogenation, direct asymmetric hydrogenation, and the use of chiral hydride reducing agents. nih.govmdpi.com

Catalytic Asymmetric Hydrogenation:

Transition-metal-catalyzed asymmetric hydrogenation represents one of the most efficient methods for synthesizing enantiopure THIQs. mdpi.com Chiral catalysts, often based on rhodium, ruthenium, or iridium, facilitate the addition of hydrogen across the imine bond with high stereocontrol.

Asymmetric Transfer Hydrogenation (ATH): This method utilizes hydrogen donors such as formic acid/triethylamine or isopropanol in place of molecular hydrogen. Chiral ruthenium and iridium complexes with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have proven highly effective. mdpi.com For instance, the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines can be catalyzed by a Cp*Ir(TsDPEN) complex, yielding the corresponding THIQs with high conversion and enantioselectivity. mdpi.com The addition of Lewis acids, like AgSbF₆, has been shown to significantly improve both catalytic activity and enantioselectivity for certain substrates, such as in the synthesis of 1-benzyl-6,7-dimethoxy-1,2,3,4-THIQ, which was obtained with 98% enantiomeric excess (ee). mdpi.com

Direct Asymmetric Hydrogenation: This approach involves the use of molecular hydrogen, typically under pressure. Iridium catalysts featuring chiral phosphine ligands are commonly employed. The direct hydrogenation of 3,4-dihydroisoquinoline (B110456) hydrochlorides has been successfully achieved using these catalytic systems. mdpi.com Heterogeneous chiral cationic ruthenium catalysts have also been utilized for the asymmetric hydrogenation of dihydroisoquinolines in ionic liquids, allowing for catalyst recycling without a significant loss of reactivity or enantioselectivity over several runs. mdpi.com

| Catalyst System | Substrate Type | Hydrogen Source | Typical ee (%) | Reference |

| [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] | 1-Alkyl DHIQs | H₂ in Ionic Liquid | >95% | mdpi.com |

| Cp*Ir(TsDPEN) complex | 1-Aryl DHIQs | HCOOH/Et₃N | up to 99% | mdpi.com |

| Rh-Diamine catalysts | Imines | HCOOH | High | mdpi.com |

| Ir-JosiPhos with H₃PO₄ | 1-Phenyl DHIQ | H₂ | 96% | mdpi.com |

Enantioselective Reduction with Chiral Hydride Reagents:

Beyond catalytic hydrogenation, chiral hydride reducing agents offer another route to asymmetric reduction. These reagents are often prepared from simple hydrides like sodium borohydride in combination with a chiral auxiliary. nih.gov

For the synthesis of morphinan compounds, 1-benzyl-6-methoxy-3,4-dihydroisoquinolines have been reduced to their corresponding tetrahydroisoquinolines using various chiral reducing agents. nih.gov One such agent, derived from the reaction of NaBH₄ with tartaric acid, achieved enantiomeric excesses of 85–90%. nih.gov Other notable chiral hydrides include diisopinocampheylborane and β-3-pinanyl-9-borabicyclo[3.3.1]-nonane, which have demonstrated good chemical yields and high enantioselectivity in the reduction of 1-benzyl-DHIQs. nih.gov

Other Asymmetric Methodologies:

Besides the reduction of the imine bond, chirality can be introduced at the C1 position through asymmetric addition reactions. Palladium(II) complexes with chiral ligands have been used to catalyze the asymmetric addition of malonates to dihydroisoquinolines, affording optically active C1-substituted tetrahydroisoquinoline derivatives in high yields (up to 98%) and high enantioselectivity (up to 97% ee). researchgate.net Another approach is the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines, derived from dihydroisoquinolines, with various ketones to construct complex chiral tetrahydroisoquinoline compounds with good stereoselectivity. nih.gov

Precursor Utilization in Complex Molecule Synthesis

The this compound scaffold and its resulting chiral tetrahydroisoquinoline derivatives are fundamental building blocks in the synthesis of a vast and diverse group of natural products known as isoquinoline alkaloids. mdpi.comscripps.edu These alkaloids exhibit a wide range of potent biological activities, including antimalarial, anti-HIV, and antitumor properties. scripps.edunih.gov The tetrahydroisoquinoline core, often synthesized via the methods described above, serves as a key intermediate for constructing more elaborate molecular architectures. mdpi.com

Synthesis of Benzylisoquinoline and Related Alkaloids:

The 1-benzyl-tetrahydroisoquinoline unit is the structural precursor to numerous classes of alkaloids. The asymmetric reduction of 1-benzyl-6-methoxy-3,4-dihydroisoquinolines is a direct route to chiral intermediates for synthesizing natural and synthetic morphinan compounds. nih.gov Similarly, diastereoselective synthetic strategies, such as the Pomeranz–Fritsch–Bobbitt methodology, have been employed to produce benzylisoquinoline alkaloids like (S)-laudanosine with high enantiomeric excess (94% ee). mdpi.com This methodology has also been extended to the synthesis of protoberberine alkaloids. mdpi.com The use of chiral formamidines attached to the tetrahydroisoquinoline nitrogen can direct asymmetric C-C bond formation at the C1 position, providing an efficient pathway to the benzylisoquinoline, aporphine, and isopavine classes of alkaloids. researchgate.net

Role in Biosynthesis and Biomimetic Synthesis:

In nature, isoquinoline alkaloids are biosynthesized from amino acids, with the core tetrahydroisoquinoline structure being formed through key enzymatic reactions like the Pictet-Spengler condensation. scripps.eduresearchgate.net Reticuline, a central benzylisoquinoline alkaloid intermediate, is derived biosynthetically from dopamine (B1211576). nih.gov Laboratory syntheses often mimic these pathways. For example, the Bischler-Napieralski reaction, which produces a 3,4-dihydroisoquinoline intermediate, is a classic method for building the isoquinoline core, which can then be elaborated into more complex structures. nih.govscripps.edu The versatility of the this compound core allows for its conversion into a wide range of complex molecules, including spiro heterocycles and benzo[a]quinolizine derivatives, through reactions with various electrophiles and subsequent cyclizations. researchgate.net

| Precursor | Key Transformation | Resulting Alkaloid Class/Molecule | Reference |

| 1-Benzyl-6-methoxy-3,4-dihydroisoquinoline | Asymmetric Reduction | Morphinan compounds | nih.gov |

| (S)-phenylglycinol-derived imine | Pomeranz–Fritsch–Bobbitt cyclization | (S)-Laudanosine (Benzylisoquinoline) | mdpi.com |

| Chiral oxazolidines | Pomeranz–Fritsch–Bobbitt cyclization | (S)- and (R)-O-methylbharatamine (Protoberberine) | mdpi.com |

| N-formyl-phenethylamine derivative | Bischler-Napieralski reaction | Dihydroisoquinoline intermediate for various alkaloids | nih.gov |

| Chiral Tetrahydroisoquinolines | Asymmetric α-alkylation | Aporphine and Isopavine alkaloids | researchgate.net |

Chemical Reactivity and Transformation Studies of 6 Methoxy 3,4 Dihydroisoquinoline Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Dihydroisoquinoline Ring

The 3,4-dihydroisoquinoline (B110456) ring system, particularly when activated by an electron-donating methoxy (B1213986) group at the 6-position, is amenable to various substitution reactions. These reactions are fundamental to the elaboration of the basic scaffold into more complex molecular architectures.

Electrophilic Aromatic Substitution: The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines. This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). The electron-donating 6-methoxy group activates the aromatic ring, facilitating the cyclization at the carbon atom para to it. However, the reaction conditions can influence the outcome. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl3 yields the expected 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. In contrast, using P2O5 can lead to a mixture of the normal product and the "abnormal" 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline, which is formed through cyclization at the ipso-carbon.

Another important reaction is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to a 3,4-dihydroisoquinoline. While this reaction is more commonly associated with the synthesis of tetrahydroisoquinolines, its products can be precursors to dihydroisoquinolines. The reaction typically requires acidic conditions.

Nucleophilic Addition: The imine functionality (C=N bond) within the 3,4-dihydroisoquinoline ring is susceptible to nucleophilic attack. This reactivity is exploited in various synthetic strategies. For example, organolithium compounds can add to unactivated isoquinolines, which can be a step in a sequence to generate substituted tetrahydroisoquinolines that are then oxidized.

Oxidation and Reduction Pathways of the Heterocyclic System

The oxidation state of the heterocyclic ring in 6-methoxy-3,4-dihydroisoquinoline can be readily modulated, providing access to both fully aromatic isoquinolines and fully saturated tetrahydroisoquinolines.

Oxidation: 3,4-Dihydroisoquinolines can be oxidized to the corresponding fully aromatic isoquinolines. This dehydrogenation can be achieved using various oxidizing agents. For instance, palladium on carbon (Pd/C) is a common catalyst for this transformation. This oxidation is a key step in many synthetic routes that utilize the Bischler-Napieralski or Pictet-Spengler reactions to first construct the dihydroisoquinoline core.

Reduction: The imine bond in this compound can be reduced to an amine, yielding the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). This reduction is often accomplished through catalytic hydrogenation. Ionic hydrogenation is another effective method for this transformation. The resulting tetrahydroisoquinolines are themselves important scaffolds in medicinal chemistry and natural product synthesis.

Cycloaddition Reactions and Heterocycle Formation Involving Dihydroisoquinolines (e.g., [4+2] cycloaddition)

The 3,4-dihydroisoquinoline system can participate in cycloaddition reactions, acting as a dienophile or a heterodienophile, leading to the formation of more complex, fused heterocyclic systems.

One notable example involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with ortho-quinone methides. This reaction can proceed as a [4+2] cycloaddition, where the o-quinone methide acts as the diene and the C=N bond of the dihydroisoquinoline acts as the heterodienophile. This leads to the formation of naphthoxazino-isoquinoline derivatives.

Furthermore, 1,3-dipolar cycloaddition reactions have been explored. For instance, 3,4-dihydroisoquinoline N-oxides can react with dipolarophiles like allenes and alkynes to form isoxazolidines and Δ4-isoxazolines, respectively. These initial cycloadducts can then undergo rearrangements to yield other heterocyclic structures, such as isoquinoline-fused pyrroles. The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline N-oxide with diketene (B1670635) has also been shown to lead to a novel consecutive rearrangement, ultimately forming hexahydropyrrolo[2,1-a]isoquinolines.

The reaction of functionalized dihydroisoquinolines with Meldrum's acid can lead to either polycyclic pyrimidinones (B12756618) or oxazinanediones, depending on the substituent at the C1 position. When the C1 substituent is a hydrogen atom, pyrimidinones are favored. Conversely, when aryl or alkyl groups are at the C1 position, oxazinanediones are the major products.

| Reactants | Reaction Type | Product(s) | Reference(s) |

| 6,7-dimethoxy-3,4-dihydroisoquinoline and o-quinone methides | [4+2] Cycloaddition | Naphthoxazino-isoquinoline derivatives | |

| 3,4-dihydroisoquinoline N-oxides and allenes/alkynes | 1,3-Dipolar Cycloaddition | Isoxazolidines, Δ4-isoxazolines (rearranging to isoquinoline-fused pyrroles) | |

| 6,7-dimethoxy-3,4-dihydroisoquinoline N-oxide and diketene | 1,3-Dipolar Cycloaddition followed by rearrangement | Hexahydropyrrolo[2,1-a]isoquinolines | |

| Dihydroisoquinolines and Meldrum's acid | Cycloaddition/Condensation | Polycyclic pyrimidinones or oxazinanediones |

Derivatization at Specific Positions (e.g., C-1, N-2, O-methoxy)

The ability to selectively introduce functional groups at specific positions of the this compound scaffold is crucial for the synthesis of analogs and derivatives with tailored properties.

C-1 Position: The C-1 position is particularly reactive towards nucleophiles after activation of the nitrogen atom or through the formation of an N-acyliminium ion. The Bischler-Napieralski reaction itself often introduces a substituent at C-1 derived from the acylating agent. Further modifications can be achieved through various C-C bond-forming reactions. For instance, the Petasis reaction has been used in conjunction with the Pomeranz–Fritsch–Bobbitt cyclization to afford C-1 substituted tetrahydroisoquinoline derivatives, which can be precursors to C-1 functionalized dihydroisoquinolines.

N-2 Position: The nitrogen atom at the N-2 position is a key site for derivatization. It can be alkylated, acylated, or participate in the formation of ureas, thioureas, and sulfonamides. For example, 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) can

Structural Modifications and Analog Development of 6 Methoxy 3,4 Dihydroisoquinoline

Design Principles for Novel 6-Methoxy-3,4-dihydroisoquinoline Analogs

The design of new analogs of this compound is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, bioisosteric replacement, and the optimization of physicochemical properties. The goal is to enhance potency, selectivity, and pharmacokinetic profiles while minimizing potential liabilities.

Structure-Activity Relationship (SAR) Insights: SAR studies on related tetrahydroisoquinoline derivatives provide valuable insights for designing new this compound analogs. For instance, in a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines developed as tubulin polymerization inhibitors, the nature and position of substituents on the N-aryl ring were found to be critical for cytotoxic activity. nih.gov Similarly, for compounds designed as multidrug resistance (MDR) reversers, the linkage and substitution pattern of aryl moieties attached to the core structure significantly influence their interaction with P-glycoprotein. researchgate.net These findings suggest that systematic variation of substituents at the C1 and N2 positions of the this compound core is a promising strategy for discovering new bioactive molecules.

Bioisosteric Replacement: A key design principle involves the use of bioisosteric replacements to modulate the properties of the lead compound. The dimethoxy substitution pattern, while often beneficial for activity, can be susceptible to metabolic O-demethylation, potentially leading to the formation of reactive metabolites. cambridgemedchemconsulting.com To address this, the methoxy (B1213986) groups can be replaced with other functionalities that mimic their steric and electronic properties but offer improved metabolic stability. For example, replacing a methoxy group with an alkyl group or incorporating it into a 5- or 6-membered ring can maintain or enhance biological activity while preventing the formation of reactive intermediates. cambridgemedchemconsulting.com The use of an indazole ring as a bioisostere for a dimethoxyphenyl moiety has also been shown to improve plasma protein binding profiles. cambridgemedchemconsulting.com

Privileged Scaffolds in Drug Discovery: The 1,2,3,4-tetrahydroisoquinoline (B50084) framework, from which this compound is derived, is considered a "privileged scaffold." mdpi.com This means it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This promiscuity makes it an attractive starting point for the design of new drugs for a wide range of therapeutic areas, from anticancer and antiviral agents to treatments for neurodegenerative diseases like Parkinson's. mdpi.com The design of novel analogs often leverages this inherent versatility by introducing diverse substituents to explore new biological activities. researchgate.net

Synthesis of Substituted 3,4-Dihydroisoquinoline (B110456) Derivatives (e.g., 1-aryl, 1-alkyl, dimethoxy, halogenated)

The synthesis of substituted 3,4-dihydroisoquinoline derivatives is most commonly achieved through the Bischler-Napieralski reaction and, to a lesser extent for this specific scaffold, the Pictet-Spengler reaction. These methods allow for the introduction of a wide variety of substituents at the C1 position and on the aromatic ring.

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines. nrochemistry.comjk-sci.com It involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The reaction is particularly effective for β-phenylethylamides bearing electron-donating groups on the aromatic ring, such as the methoxy group in the precursors to this compound. jk-sci.com

The Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, is another fundamental method for synthesizing isoquinoline (B145761) alkaloids. wikipedia.orgorganicreactions.org While highly effective for producing tetrahydroisoquinolines, its application to the direct synthesis of 3,4-dihydroisoquinolines from substrates like 3-methoxyphenylethylamine requires harsher conditions. wikipedia.org

Below are examples of synthetic approaches to various substituted 3,4-dihydroisoquinoline derivatives.

1-Aryl and 1-Alkyl Derivatives: The introduction of aryl or alkyl groups at the C1 position is readily achieved by selecting the appropriate acyl group in the starting β-phenylethylamide for the Bischler-Napieralski reaction.

| Starting Material | Reagents | Product | Reference |

| N-[2-(3-methoxyphenyl)ethyl]acetamide | POCl₃ | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | nih.gov |

| N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-trifluoromethylphenyl)propionamide | POCl₃, acetonitrile (B52724) | 6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline | google.com |

| 2-(4-Methoxyphenyl)-3,3-dimethylbutan-2-ol and nitriles | H₂SO₄ | 1-R-6-methoxy-3,3,4,4-tetramethyl-3,4-dihydroisoquinolines | researchgate.net |

| 1-Alkyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolines and arylalkyl halide | K₂CO₃ | 1-Alkyl-5-arylalkoxy-6-methoxy-3,4-dihydroisoquinolines | researchgate.net |

Dimethoxy Derivatives: The synthesis of dimethoxy-substituted 3,4-dihydroisoquinolines is a common objective, as these compounds often exhibit significant biological activity.

| Starting Material | Reagents | Product | Reference |

| N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine | Polyphosphoric acid | 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) | prepchem.com |

| 3,4-Dimethoxyphenethylamine and formylation reagent, then oxalyl chloride and phosphotungstic acid | One-pot synthesis | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | google.com |

| 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Potassium permanganate, acetone | 7,8-Dimethoxy-3,4-dihydroisoquinoline | nih.gov |

Halogenated Derivatives: The introduction of halogens can significantly alter the electronic properties and metabolic stability of the molecule.

| Starting Material | Reagents | Product | Reference |

| N-Pivaloyl-3-fluorophenylethylamine | n-BuLi, DMF, then acid | 8-Fluoro-3,4-dihydroisoquinoline | mdpi.com |

| N-Pivaloyl-3-chlorophenylethylamine | n-BuLi, DMF, then acid | 8-Chloro-3,4-dihydroisoquinoline | dntb.gov.ua |

| 4-Bromo-N-acyl-phenylethylamine | POCl₃ | 4-Bromo-3,4-dihydroisoquinoline intermediate | mdpi.com |

Regiochemical Considerations in Dihydroisoquinoline Derivatization

The regioselectivity of reactions to functionalize the this compound core is a critical consideration in the synthesis of its analogs. The substitution pattern is largely determined by the directing effects of the substituents already present on the aromatic ring.

Electrophilic Aromatic Substitution: In the context of the Bischler-Napieralski reaction, the cyclization is an intramolecular electrophilic aromatic substitution. The position of cyclization is directed by the substituents on the phenylethylamine precursor. The methoxy group at the meta-position of the ethylamine (B1201723) side chain is a strong activating group and an ortho-, para-director. organicchemistrytutor.comyoutube.com This means it directs the electrophilic attack to the positions ortho and para to itself. In the case of a 3-methoxyphenylethylamine precursor, cyclization occurs para to the methoxy group, leading to the formation of a this compound. If there were a methoxy group at the para position, cyclization would be directed to the ortho position.

The presence of multiple electron-donating groups, such as in 3,4-dimethoxyphenylethylamine, strongly activates the ring for cyclization, which occurs at the position ortho to one methoxy group and para to the other, resulting in the 6,7-dimethoxy substitution pattern. jk-sci.comwikipedia.org

Challenges in Regioselectivity: In some cases, unexpected regiochemical outcomes can occur. For example, in the Bischler-Napieralski reaction of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide, treatment with P₂O₅ can lead to a mixture of the expected 7-methoxy product and an unexpected 6-methoxy product. wikipedia.org This "abnormal" product is thought to arise from cyclization at the ipso-carbon, followed by rearrangement. wikipedia.org

Modern Synthetic Approaches: Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer alternative strategies for the regioselective derivatization of the isoquinoline core. For example, rhodium-catalyzed reactions can achieve regioselective C8-alkenylation of isoquinolones. chemrxiv.org These methods can provide access to analogs that are difficult to synthesize using classical methods and allow for the introduction of functional groups at specific positions with high precision.

Biological and Pharmacological Research Perspectives Mechanistic and Target Oriented Studies of 6 Methoxy 3,4 Dihydroisoquinoline

Investigation of Molecular Targets and Ligand-Receptor Interactions

The 6-methoxy-3,4-dihydroisoquinoline scaffold and its close analogs, particularly the 6,7-dimethoxy-substituted versions, have been identified as privileged structures in medicinal chemistry, demonstrating binding affinity and modulatory effects on several critical biological receptors.

While direct studies on this compound are limited, research on closely related molecules provides significant insights into its potential receptor interactions.

GABA-A Receptors: There is no direct evidence from the conducted research of this compound acting on GABA-A receptors. However, other methoxy-containing heterocyclic compounds have been investigated for their effects on this receptor. For instance, 6-methoxyflavanone (B191839) acts as a positive allosteric modulator of GABA responses at human recombinant α1β2γ2L and α2β2γ2L GABA-A receptors. nih.govresearchgate.net Similarly, 2'-Methoxy-6-methylflavone, an anxiolytic flavonoid, has been shown to have a full agonist action at α2β3γ2L GABA-A receptors. nih.gov These findings highlight that the methoxy (B1213986) group can be a key feature in compounds targeting the GABA-A receptor system, though specific studies on the this compound scaffold are needed.

Serotonin Receptors: The influence of dihydroisoquinoline derivatives on serotonergic systems has been explored. A study on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) demonstrated that this compound affects 5-hydroxytryptamine (5-HT) receptors. nih.gov Specifically, immunohistochemical tests revealed a significant reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons of the myenteric plexus upon exposure to DIQ. nih.gov This suggests that derivatives of this compound could modulate serotonergic signaling, a pathway critical for various physiological functions.

Dopamine (B1211576) D1/D2 Receptors: The tetrahydroisoquinoline core, closely related to dihydroisoquinoline, is a key pharmacophore for dopamine receptor ligands. A series of analogs with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) head group were synthesized and showed strong affinity and high selectivity for the dopamine D3 receptor over D1 and D2 receptors. nih.govnih.gov Docking studies revealed that the selectivity for D3 over D2 receptors is influenced by interactions with the extracellular loop 2 (ECL2) of the D3 receptor. nih.govnih.gov The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol fragment is considered a promising scaffold for designing selective D3 receptor antagonists. nih.gov

GLP-1, GIP, and Glucagon (B607659) Receptors: A patent application has highlighted novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds for the potential treatment of diabetes. nih.gov While the detailed mechanism is not specified in the available abstract, the therapeutic target of diabetes strongly implies a potential interaction with key metabolic receptors such as Glucagon-Like Peptide-1 (GLP-1), Glucose-dependent Insulinotropic Polypeptide (GIP), or glucagon receptors, which are central to glucose homeostasis.

Table 1: Receptor Interaction Profile of this compound Derivatives

| Derivative Compound | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | 5-HT2A / 5-HT2B | Reduced receptor activity | nih.gov |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogs | Dopamine D3 | High affinity and selectivity (Antagonist) | nih.govnih.gov |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogs | Dopamine D2 | Lower affinity compared to D3 | nih.govnih.gov |

| Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds | Implied: GLP-1, GIP, or Glucagon | Potential therapeutic for diabetes | nih.gov |

The inhibitory potential of the this compound scaffold against various enzymes has been a subject of interest, although comprehensive screening is not widely reported.

Carbonic Anhydrase (CA): No specific studies demonstrating the inhibition of carbonic anhydrase by this compound were identified. Research on CA inhibitors has largely focused on sulfonamide-based compounds. nih.govdrugs.comwikipedia.orgmedchemexpress.comdrugs.com

Urease: There is no available research data on the effect of this compound on urease activity.

Phosphodiesterase-4 (PDE4): Information regarding the interaction of this compound with phosphodiesterase-4 is not available in the reviewed literature.

Topoisomerase I: No studies were found that directly link this compound to the inhibition of topoisomerase I.

Phenylethanolamine N-methyltransferase (PNMT): Research into PNMT inhibitors has explored various tetrahydroisoquinoline derivatives, but specific data on the this compound compound is not available.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Direct inhibitory activity of this compound against AChE or BChE has not been reported. However, other methoxy-substituted heterocyclic systems, such as 6-methoxy-beta-carbolines, have been investigated as inhibitors of both enzymes. nih.gov

The 6,7-dimethoxy-tetrahydroisoquinoline moiety, a structure closely related to this compound, is a well-recognized pharmacophore in the development of modulators for the P-glycoprotein (P-gp) efflux pump. nih.gov P-gp is a key protein in multidrug resistance (MDR) in cancer cells. researchgate.netmdpi.com

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been extensively studied as P-gp inhibitors. researchgate.netnuph.edu.ua The methoxy groups on the isoquinoline (B145761) ring are considered important for activity. researchgate.net For example, replacing the piperidine (B6355638) ring of piperine (B192125) with a 6,7-dimethoxytetrahydroisoquinoline moiety was a strategy to enhance P-gp inhibition. researchgate.net Furthermore, complex derivatives such as N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine have been designed as potent inhibitors to reverse P-gp-mediated multidrug resistance. researchgate.net Studies on O-[11C]methyl derivatives of 6,7-dimethoxy-2-(4-methoxy-biphenyl-4-yl-methyl)-1,2,3,4-tetrahydro-isoquinoline also confirm the interaction of this scaffold with P-gp. nih.gov

Mitogen-activated protein kinase 10 (MAPK10): Direct modulation of MAPK10 (also known as JNK3) by this compound has not been documented. However, a complex derivative, 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, is listed in the DrugBank database as a compound associated with MAPK10, suggesting that the dihydroisoquinoline scaffold could be a starting point for developing modulators of this kinase.

NF-kB pathway: The NF-kB signaling pathway is a critical regulator of inflammation, apoptosis, and cell proliferation. nih.govbu.edu While direct evidence for this compound is scarce, a closely related analog, 6,7-dihydroxy-3,4-dihydroisoquinoline, has been identified as a novel and effective inhibitor of both the canonical and noncanonical NF-kB signaling pathways. nih.gov Additionally, a study focused on designing 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives as anticancer agents specifically targeted the NF-κB signaling pathway. nuph.edu.ua These findings suggest the potential of the dihydroisoquinoline core to serve as a template for NF-kB pathway inhibitors. Another compound, 4',6-dihydroxy-4-methoxyisoaurone, was also found to inhibit NF-κB activation, further highlighting the potential role of methoxy-substituted compounds in modulating this pathway. nih.gov

Cellular Pathway Modulation

The this compound scaffold is present in molecules that have been shown to influence fundamental cellular processes like apoptosis and cell cycle progression, primarily in the context of cancer research.

Research has focused on derivatives of this compound, demonstrating their potential to induce programmed cell death and interfere with the cell division cycle.

A significant study investigated 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082), a derivative that exhibits potent cytotoxic effects. nih.gov CWJ-082 was found to arrest the cell cycle in the G2/M phase in human cervical cancer cells. nih.gov This mitotic arrest was linked to the activation of the spindle assembly checkpoint and ultimately led to caspase-dependent apoptosis. nih.gov

Other methoxy-containing compounds have also shown similar activities. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including human cervical cancer and leukemia cells. researchgate.netnih.gov In some cases, this was associated with an increase in DNA damage and modulation of the Bcl-2 protein family. researchgate.netnih.govmdpi.com

Table 2: Effects of this compound Derivatives on Cellular Pathways

| Derivative Compound | Cell Line(s) | Effect | Mechanism | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) | Human cervical cancer (HeLa) | G2/M phase cell cycle arrest, Apoptosis | Activation of spindle assembly checkpoint, Caspase-dependent | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Human cervical cancer (HeLa), Leukemia (K562) | G0/G1 phase cell cycle arrest, Apoptosis, DNA damage | Down-regulation of Bcl-2 protein | researchgate.netnih.gov |

| 6,7-Dihydroxy-3,4-dihydroisoquinoline | Murine mammary cancer (DA3) | Inhibition of in vitro invasion | Inhibition of NF-kB pathway | nih.gov |

Anti-Inflammatory and Antimicrobial Action Mechanisms

Research has indicated that derivatives of the isoquinoline scaffold, a core component of this compound, possess notable anti-inflammatory and antimicrobial properties.

Anti-Inflammatory Action:

Derivatives of 1,2,3,4-tetrahydroisoquinoline, which shares a structural similarity with this compound, have demonstrated significant anti-inflammatory effects. For instance, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown pronounced anti-inflammatory activity. biomedpharmajournal.orgresearchgate.net In a study using a formalin-induced arthritis model in rats, this compound exhibited an anti-inflammatory effect 3.3 times greater than that of diclofenac (B195802) sodium at a dose of 0.5 mg/kg. biomedpharmajournal.orgresearchgate.net Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells, and involves the release of various inflammatory mediators. nih.gov The ability of isoquinoline derivatives to mitigate this response suggests their potential as anti-inflammatory agents. nih.govnih.gov

Some phenanthraquinone compounds isolated from natural sources have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins (B1171923) which are key mediators of inflammation. nih.gov This suggests that a potential mechanism for the anti-inflammatory action of related compounds could be the inhibition of the COX-2 pathway. nih.govnih.gov

Antimicrobial Action:

The antimicrobial potential of isoquinoline and quinoline (B57606) derivatives has been a subject of considerable research. researchgate.netnih.gov Studies on various synthetic derivatives have revealed activity against a range of microbial pathogens. For example, certain 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have been evaluated for their in-vitro antimicrobial activity against Gram-positive bacteria like Streptococcus pneumoniae and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and various fungi. researchgate.net While many of these compounds showed moderate activity, specific derivatives demonstrated heightened efficacy against particular microbial strains. researchgate.net

The mechanisms underlying the antimicrobial action of such compounds can be diverse. Some natural compounds isolated from endophytic microorganisms have been found to disrupt the cell wall of bacteria, inhibit biofilm formation, or interfere with essential cellular processes like transcription and translation. mdpi.com For instance, some aromatic butyrolactones have shown potent activity against Staphylococcus aureus and Bacillus subtilis, with one compound demonstrating the ability to penetrate the biofilm matrix and kill bacteria within it. mdpi.com The presence of a methoxy group, as in this compound, has been noted in various antimicrobial compounds, and its influence on activity is an area of ongoing investigation. nih.govnih.govturkjps.org For example, in a series of pyrazoline derivatives, methoxy substitution on the aromatic rings influenced the antimicrobial spectrum and potency. turkjps.org

The following table summarizes the antimicrobial activity of selected quinoline and pyrazoline derivatives, highlighting the minimum inhibitory concentrations (MIC) against various microorganisms.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 6-methoxyquinoline-3-carbonitrile derivatives | Gram-positive & Gram-negative bacteria, Fungi | Moderate Activity | researchgate.net |

| Chloro-dihydroisocoumarin derivative | Staphylococcus aureus, Bacillus licheniformis | 1.0, 0.8 | nih.gov |

| Pyrazoline derivatives | Various bacteria and fungi | 32-512 | turkjps.org |

Neuroprotective Effects Research

Research into the neuroprotective potential of tetrahydroisoquinoline derivatives has revealed promising, albeit complex, mechanisms of action. One notable compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), has demonstrated significant neuroprotective properties. nih.gov

Studies comparing 1MeTIQ with the parent compound 1,2,3,4-tetrahydroisoquinoline (TIQ) have provided insights into its unique neuroprotective profile. While both compounds exhibit the ability to scavenge free radicals generated during dopamine catabolism, 1MeTIQ shows a distinct advantage in protecting against glutamate-induced excitotoxicity. nih.gov In granular cell cultures from young rats, 1MeTIQ was found to prevent glutamate-induced cell death and the associated influx of calcium ions (Ca2+), an effect not observed with TIQ. nih.gov This suggests a specific action of 1MeTIQ on NMDA receptors, a key component of the glutamatergic system. nih.gov Further evidence for this mechanism comes from the finding that 1MeTIQ inhibits the binding of [3H]MK-801, a known NMDA receptor antagonist. nih.gov

In vivo microdialysis experiments have further substantiated these findings, demonstrating that 1MeTIQ can prevent the kainate-induced release of excitatory amino acids in the rat frontal cortex. nih.gov This complex mechanism, involving both free radical scavenging and antagonism of the glutamatergic system, positions 1MeTIQ and potentially other related tetrahydroisoquinoline derivatives as promising candidates for therapeutic intervention in various neurodegenerative diseases. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.comdrugdesign.org By systematically modifying the molecular structure and observing the resulting changes in efficacy, researchers can identify key pharmacophoric features and optimize lead compounds. oncodesign-services.com For the this compound scaffold, SAR studies are crucial for designing more potent and selective derivatives.

Research on related tetrahydroisoquinoline and quinoline structures has provided valuable SAR insights. For instance, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, it was found that lipophilicity generally correlated with improved potency. nih.gov The nature and position of substituents were also critical. Large substituents at the 5-position of the tetrahydroquinoline ring were well-tolerated, while an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov The linker connecting a side chain at the 7-position also played a significant role, with -CH2- and -CONH- linkers being more effective than -CO- and -COCH2- linkers, suggesting the importance of the terminal aromatic ring's positioning for target binding. nih.gov

In another study focusing on quinoline derivatives, the replacement of a quinazoline (B50416) core with quinoline and isoquinoline cores was performed to determine the importance of the nitrogen atoms for biological activity. mdpi.com The results indicated that the presence of nitrogen atoms at specific positions was crucial for the observed activity. drugdesign.org Furthermore, modifications to a phenyl group attached to the quinoline scaffold, such as the introduction of methoxy or trifluoromethyl groups, significantly impacted the compound's activity in cell viability assays. mdpi.com

The following table summarizes key SAR findings for related scaffolds:

| Scaffold | Key SAR Findings | Reference |

| Tetrahydroisoquinoline | Increased lipophilicity improves potency. Specific substituents and linkers are crucial for activity. | nih.gov |

| Quinoline | Position of nitrogen atoms in the core is important. Substituents on attached phenyl groups significantly affect activity. | drugdesign.orgmdpi.com |

| 2,4-diarylquinoline | Aryl substitution can increase lipophilicity and cell permeability. | mdpi.com |

These examples underscore the importance of systematic structural modifications in elucidating the SAR of the this compound scaffold and guiding the design of new therapeutic agents.

In Vitro Biological Screening Methodologies for Mechanistic Investigations

A variety of in vitro biological screening methodologies are employed to investigate the mechanisms of action of compounds like this compound. These assays provide crucial information on the compound's effects at the cellular and molecular levels.

Cell-Based Assays for Proliferation and Signaling Pathway Analysis

Cell-based assays are fundamental tools for assessing the effects of a compound on cell health and function. biocompare.comthermofisher.com They are widely used to measure cell proliferation, viability, and cytotoxicity, and to dissect the signaling pathways involved. nih.govscispace.comnih.gov

Cell Proliferation and Viability Assays:

These assays quantify the number of healthy, dividing cells in a population. labome.com Common methods include:

Metabolic Assays: These assays, such as the MTT, XTT, and WST-1 assays, measure the metabolic activity of cells, which is typically proportional to the number of viable cells. scispace.comnih.govsigmaaldrich.com They rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product. scispace.comnih.gov

ATP Assays: The amount of ATP in a cell is a key indicator of metabolic activity and viability. Luminescent assays that measure ATP levels provide a highly sensitive method for quantifying viable cells. sigmaaldrich.comnih.gov

DNA Synthesis Assays: These assays directly measure cell proliferation by detecting the incorporation of labeled nucleoside analogs, such as BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine), into newly synthesized DNA. sigmaaldrich.comthermofisher.com

DNA Content Quantitation: Assays like the CyQUANT assay use fluorescent dyes that bind to cellular DNA, providing an accurate measure of cell number. thermofisher.com

Signaling Pathway Analysis:

To understand the mechanism of action of a compound, it is essential to identify the signaling pathways it modulates. Cell-based assays can be used to investigate various aspects of signal transduction, including:

Receptor Binding Assays: These assays determine if a compound interacts with specific cell surface or intracellular receptors.

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific promoter to measure the activity of a particular signaling pathway.

Western Blotting: This technique allows for the detection and quantification of specific proteins in a cell lysate, providing information on how a compound affects the expression or post-translational modification of proteins in a signaling cascade.

Flow Cytometry: This powerful technique can be used to analyze multiple cellular parameters simultaneously, including cell cycle progression, apoptosis, and the expression of specific proteins. nih.gov

The following table provides an overview of common cell-based assays:

| Assay Type | Principle | Application | Reference |

| MTT/XTT/WST-1 | Reduction of tetrazolium salt to formazan by viable cells. | Cell viability, proliferation, cytotoxicity. | biocompare.comscispace.comnih.gov |

| ATP Assay | Measurement of cellular ATP levels using luciferase. | Cell viability, cytotoxicity. | sigmaaldrich.comnih.gov |

| BrdU/EdU Assay | Incorporation of labeled nucleoside analogs into new DNA. | Cell proliferation. | sigmaaldrich.comthermofisher.com |

| CyQUANT Assay | Binding of fluorescent dye to cellular DNA. | Cell number quantitation. | thermofisher.com |

| Western Blotting | Detection of specific proteins. | Signaling pathway analysis. | |

| Flow Cytometry | Multiparametric analysis of single cells. | Cell cycle, apoptosis, protein expression. | nih.gov |

Free Radical Scavenging Assays

Free radical scavenging assays are used to evaluate the antioxidant capacity of a compound. nih.gov These assays measure the ability of a substance to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in oxidative stress and various diseases. nih.gov Several methods are commonly employed:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is one of the most widely used methods for assessing antioxidant activity. nih.gov DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, and the decrease in absorbance is measured spectrophotometrically. sapub.orgnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. nih.govnih.gov The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically. mdpi.com The ABTS assay is considered more sensitive than the DPPH assay for some compounds due to faster reaction kinetics. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color. nih.gov The increase in absorbance is proportional to the antioxidant capacity of the sample. nih.gov

ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). nih.gov The decay of fluorescence is monitored over time, and the antioxidant capacity is determined by comparing the protection provided by the sample to that of a standard antioxidant (e.g., Trolox). nih.gov

The table below summarizes common free radical scavenging assays:

| Assay | Principle | Measurement | Reference |

| DPPH | Reduction of the stable DPPH free radical. | Decrease in absorbance at ~517 nm. | nih.govsapub.org |

| ABTS | Scavenging of the ABTS radical cation. | Decrease in absorbance at ~734 nm. | nih.govmdpi.com |

| FRAP | Reduction of Fe3+-TPTZ complex to Fe2+-TPTZ. | Increase in absorbance at ~593 nm. | nih.gov |

| ORAC | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe. | Measurement of fluorescence decay over time. | nih.gov |

These in vitro assays are essential for the initial screening and mechanistic elucidation of compounds like this compound, providing a foundation for further preclinical and clinical development.

Advanced Analytical Methodologies in 6 Methoxy 3,4 Dihydroisoquinoline Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the compound to generate structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 6-Methoxy-3,4-dihydroisoquinoline by mapping the carbon and hydrogen framework.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. The expected spectrum for this compound would feature distinct signals corresponding to the aromatic protons, the aliphatic protons of the dihydroisoquinoline core, and the methoxy (B1213986) group protons. However, research on 3,4-dihydroisoquinolines has shown that these compounds can exhibit anomalous ¹H NMR spectra, often characterized by extreme line broadening. ias.ac.in Specifically, signals for protons at the C-1 (imine) and C-3 positions can appear as very broad humps or even be absent in certain deuterated solvents. ias.ac.in This phenomenon is a key consideration in the structural analysis of this class of compounds.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton, including the quaternary carbons of the aromatic ring and the C=N imine carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. sbq.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Actual chemical shifts can vary based on solvent and experimental conditions. The potential for signal broadening, especially for H-1 and H-3, should be noted. ias.ac.in

| Atom/Group | NMR Type | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |

| H-1 | ¹H NMR | ~8.1-8.3 | Singlet (or broad hump) |

| Aromatic Protons | ¹H NMR | ~6.7-7.2 | Doublets, Singlets |

| Methoxy (OCH₃) | ¹H NMR | ~3.8 | Singlet |

| H-4 | ¹H NMR | ~2.8-3.0 | Triplet |

| H-3 | ¹H NMR | ~3.6-3.8 | Triplet (or broad hump) |

| C-1 (C=N) | ¹³C NMR | ~160-165 | Imine carbon |

| Aromatic Carbons | ¹³C NMR | ~110-150 | Includes C-O attached carbon |

| Methoxy (OCH₃) | ¹³C NMR | ~55 | |

| C-4 | ¹³C NMR | ~25-30 | |

| C-3 | ¹³C NMR | ~45-50 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate molecular weight measurements, allowing for the determination of the elemental formula.

For this compound (C₁₀H₁₁NO), HRMS can confirm its molecular formula by matching the experimentally observed mass to the calculated exact mass (161.08406 Da). uni.lu The analysis also reveals characteristic adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, which are commonly observed in ESI-MS. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Data based on predicted values for the molecular formula C₁₀H₁₁NO. uni.lu

| Adduct | Formula | Mass-to-Charge Ratio (m/z) | Ionization Mode |

| [M]⁺ | [C₁₀H₁₁NO]⁺ | 161.08351 | Positive |

| [M+H]⁺ | [C₁₀H₁₂NO]⁺ | 162.09134 | Positive |

| [M+Na]⁺ | [C₁₀H₁₁NNaO]⁺ | 184.07328 | Positive |

| [M-H]⁻ | [C₁₀H₁₀NO]⁻ | 160.07678 | Negative |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.

The main functional groups and their expected IR absorption ranges are:

C=N Stretch (Imine): This group typically shows an absorption in the range of 1690-1640 cm⁻¹.

Aromatic C=C Stretch: The benzene (B151609) ring will produce several absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretch (Aryl Ether): The methoxy group's C-O bond results in a strong absorption, typically around 1250 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydroisoquinoline ring appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Imine C=N | Stretch | 1640 - 1690 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Aryl C-O | Stretch | 1200 - 1275 | Strong |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for purity analysis and quantification. For a compound like this compound, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. sigmaaldrich.cn A UV detector is commonly used for detection, as the aromatic ring of the isoquinoline (B145761) system absorbs UV light effectively. sigmaaldrich.cn The purity of related dihydroisoquinoline compounds has been successfully assessed using HPLC. lgcstandards.com

Column Chromatography: This is the most common method for the purification of this compound on a preparative scale. The technique involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is used to move the components down the column at different rates, allowing for the separation of the desired compound from impurities.

Theoretical and Computational Studies of 6 Methoxy 3,4 Dihydroisoquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure, geometry, and energy. karazin.uaarxiv.org

For a molecule like 6-Methoxy-3,4-dihydroisoquinoline, these calculations can determine key electronic properties. The distribution of electron density, for instance, reveals the electron-rich and electron-deficient areas of the molecule, which is crucial for predicting its reactivity. The methoxy (B1213986) group (-OCH₃) at the 6-position is an electron-donating group, which influences the electronic environment of the aromatic ring. Quantum chemical calculations can precisely quantify this effect by mapping the electrostatic potential surface.

Table 1: Predicted Electronic Properties of Aromatic Systems using Quantum Chemical Calculations

| Property | Significance | Typical Computational Method |

| Electron Density Distribution | Indicates reactive sites for electrophilic and nucleophilic attack. | Density Functional Theory (DFT) |

| Electrostatic Potential | Visualizes charge distribution and predicts intermolecular interactions. | DFT, Hartree-Fock |

| HOMO Energy | Relates to the ionization potential and electron-donating ability. | DFT, Ab initio methods |

| LUMO Energy | Relates to the electron affinity and electron-accepting ability. | DFT, Ab initio methods |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT, Time-Dependent DFT (TD-DFT) |

This table represents general properties that can be calculated; specific values for this compound require dedicated computational studies.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. springernature.com This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. nih.gov

The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity. This allows for the identification of plausible binding modes and the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

While specific docking studies for this compound are not prominent in the literature, research on structurally similar compounds provides valuable insights. For example, derivatives of the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been investigated as ligands for the sigma-2 receptor, a target in cancer therapy. nih.gov In such studies, a homology model of the receptor was constructed, and docking simulations were performed to understand the binding patterns of these derivatives. nih.govsemanticscholar.org These studies often reveal key amino acid residues in the binding pocket that are crucial for ligand recognition and binding. nih.gov Similarly, dihydroisoquinoline derivatives have been studied as potential inhibitors of leucine aminopeptidase, where docking simulations helped to identify interactions with key residues and metal ions in the active site. nih.govmdpi.com

Table 2: Key Steps in Molecular Docking and Interaction Modeling

| Step | Description |

| 1. Target Preparation | The 3D structure of the protein target is obtained, often from a crystallographic database, and prepared for docking. |

| 2. Ligand Preparation | The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized. |

| 3. Docking Simulation | The ligand is placed in the binding site of the protein, and various conformations and orientations are sampled. |

| 4. Scoring and Analysis | A scoring function is used to rank the different poses, and the top-ranked poses are analyzed to identify key interactions. |

| 5. Molecular Dynamics (MD) Simulation | The stability of the ligand-protein complex is often further validated using MD simulations. nih.gov |

Mechanistic Insights from Computational Simulations (e.g., Reaction Pathways, Regioselectivity)

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states, determining reaction energy profiles, and predicting the selectivity of reactions. rsc.org For this compound, this can provide a deeper understanding of its synthesis and reactivity.

Studies on the related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741), have demonstrated the utility of these methods. For instance, the reactions of this compound with various electron-deficient olefins have been described, leading to cycloadducts with high regio- and stereoselectivity. researchgate.net Computational methods can be used to model the transition states of these cycloaddition reactions, helping to explain the observed selectivity. The regioselectivity of 1,3-dipolar cycloaddition reactions of related dihydroisoquinolinium salts has been rationalized using perturbation theory with CNDO/2 and CNDO/S approximations, showing good agreement with experimental results. researchgate.net